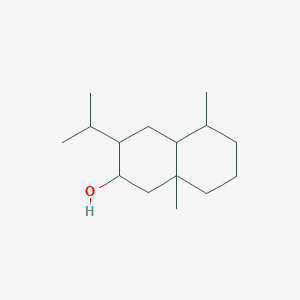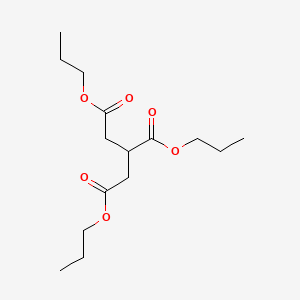![molecular formula C9H10I2O4 B14731973 2,7-Dioxaspiro[4.4]nonane-1,6-dione, 3,8-bis(iodomethyl)- CAS No. 5281-80-1](/img/structure/B14731973.png)
2,7-Dioxaspiro[4.4]nonane-1,6-dione, 3,8-bis(iodomethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,8-Bis(iodomethyl)-2,7-dioxaspiro[4.4]nonane-1,6-dione is a chemical compound with the molecular formula C9H10I2O4. It is a spiro compound, characterized by a unique structure where two rings are connected through a single atom.
Vorbereitungsmethoden
The synthesis of 3,8-bis(iodomethyl)-2,7-dioxaspiro[4.4]nonane-1,6-dione typically involves the cyclization of di[aryl(hetaryl)methyl] malonic acids. One common method is the P2O5-promoted cyclization, which involves the use of phosphorus pentoxide as a catalyst . The reaction conditions often include heating the reactants in an appropriate solvent, such as toluene, to facilitate the formation of the spiro compound. Industrial production methods may involve scaling up this process and optimizing reaction conditions to improve yield and purity.
Analyse Chemischer Reaktionen
3,8-Bis(iodomethyl)-2,7-dioxaspiro[4.4]nonane-1,6-dione undergoes various chemical reactions, including:
Substitution Reactions: The iodomethyl groups can be substituted with other functional groups using reagents like sodium azide or potassium thiocyanate.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield azido or thiocyanato derivatives, while oxidation reactions can produce various oxides .
Wissenschaftliche Forschungsanwendungen
3,8-Bis(iodomethyl)-2,7-dioxaspiro[4.4]nonane-1,6-dione has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex spiro compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, especially for targeting specific molecular pathways.
Industry: The compound is used in the production of advanced materials, such as polymers and resins, due to its unique structural properties
Wirkmechanismus
The mechanism of action of 3,8-bis(iodomethyl)-2,7-dioxaspiro[4.4]nonane-1,6-dione involves its interaction with specific molecular targets. The iodomethyl groups can participate in nucleophilic substitution reactions, leading to the formation of new bonds and the modification of molecular structures. The spiro structure provides stability and rigidity, which can influence the compound’s reactivity and interaction with other molecules .
Vergleich Mit ähnlichen Verbindungen
3,8-Bis(iodomethyl)-2,7-dioxaspiro[4.4]nonane-1,6-dione can be compared with other spiro compounds, such as:
1,6-Dioxaspiro[4.4]nonane-2,7-dione: Similar in structure but lacks the iodomethyl groups, making it less reactive in substitution reactions.
1,7-Dioxaspiro[5.5]undecane: Has a larger ring structure, which can affect its chemical properties and applications.
4,4-Dihydroxypimelic acid dilactone: Another spiro compound with different functional groups, leading to varied reactivity and uses
These comparisons highlight the uniqueness of 3,8-bis(iodomethyl)-2,7-dioxaspiro[4
Eigenschaften
CAS-Nummer |
5281-80-1 |
|---|---|
Molekularformel |
C9H10I2O4 |
Molekulargewicht |
435.98 g/mol |
IUPAC-Name |
3,8-bis(iodomethyl)-2,7-dioxaspiro[4.4]nonane-1,6-dione |
InChI |
InChI=1S/C9H10I2O4/c10-3-5-1-9(7(12)14-5)2-6(4-11)15-8(9)13/h5-6H,1-4H2 |
InChI-Schlüssel |
BCFAWHOILIDQEX-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(OC(=O)C12CC(OC2=O)CI)CI |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


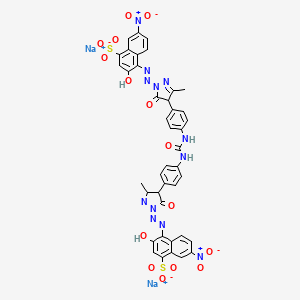
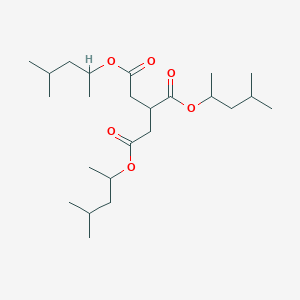
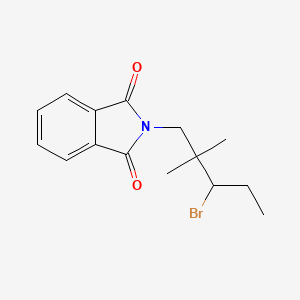
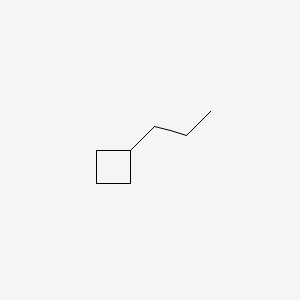
![4-((1H-naphtho[2,3-d]imidazol-2-ylmethyl)amino)benzoic acid](/img/structure/B14731931.png)
![Bicyclo[4.2.2]deca-2,4,9-triene-7,7,8,8-tetracarbonitrile](/img/structure/B14731936.png)
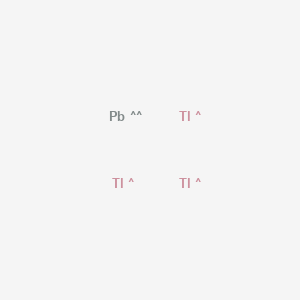
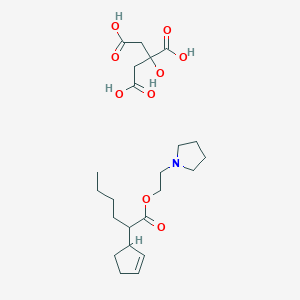
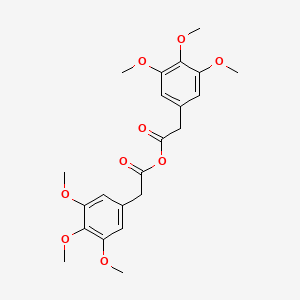
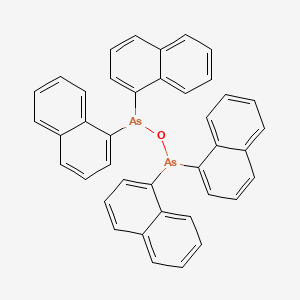
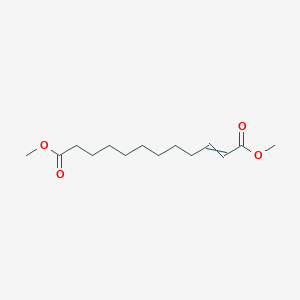
![2,2'-[Ethene-1,2-diyldi(4,1-phenylene)]bis(naphtho[2,3-d][1,3]oxazole)](/img/structure/B14731980.png)
